Butyl 4-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate
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Overview
Description
BUTYL 4-(4-METHYL-1,2,3-THIADIAZOLE-5-AMIDO)BENZOATE is a synthetic organic compound that features a thiadiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-(4-METHYL-1,2,3-THIADIAZOLE-5-AMIDO)BENZOATE typically involves the reaction of 4-(4-methyl-1,2,3-thiadiazole-5-amido)benzoic acid with butanol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC). The reaction is carried out under reflux conditions to facilitate esterification, resulting in the formation of the butyl ester derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
BUTYL 4-(4-METHYL-1,2,3-THIADIAZOLE-5-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activity.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of BUTYL 4-(4-METHYL-1,2,3-THIADIAZOLE-5-AMIDO)BENZOATE involves its interaction with specific molecular targets in biological systems. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Known for its antimicrobial activity.
2-Mercapto-5-methyl-1,3,4-thiadiazole: Used in the synthesis of various biologically active compounds.
Benzo[c][1,2,5]thiadiazole derivatives: Studied for their applications in photovoltaics and as fluorescent sensors.
Uniqueness
BUTYL 4-(4-METHYL-1,2,3-THIADIAZOLE-5-AMIDO)BENZOATE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its butyl ester group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes.
Properties
Molecular Formula |
C15H17N3O3S |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
butyl 4-[(4-methylthiadiazole-5-carbonyl)amino]benzoate |
InChI |
InChI=1S/C15H17N3O3S/c1-3-4-9-21-15(20)11-5-7-12(8-6-11)16-14(19)13-10(2)17-18-22-13/h5-8H,3-4,9H2,1-2H3,(H,16,19) |
InChI Key |
UNMUKXPOTNYVQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=NS2)C |
Origin of Product |
United States |
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